CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

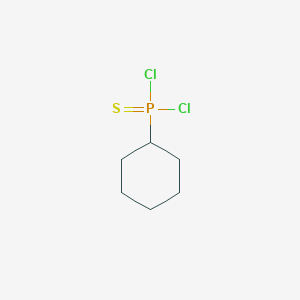

CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE is an organophosphorus compound with the chemical formula C6H11Cl2PS. It is a colorless liquid with a characteristic phosphate-like odor. This compound is widely used in organic synthesis due to its reactivity and versatility.

准备方法

Synthetic Routes and Reaction Conditions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE can be synthesized by reacting cyclohexyldichlorophosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the sulfide bond.

Industrial Production Methods: In industrial settings, cyclohexyldichlorophosphine sulfide is produced by the controlled reaction of cyclohexyldichlorophosphine with elemental sulfur. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are commonly used.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the reagents used.

科学研究应用

CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: It is used in the synthesis of biologically active phosphine derivatives.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用机制

The mechanism of action of cyclohexyldichlorophosphine sulfide involves its ability to act as a ligand in various chemical reactions. It can coordinate with metal centers in catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include interactions with enzymes and proteins that participate in these catalytic processes.

相似化合物的比较

Cyclohexyldichlorophosphine: Similar in structure but lacks the sulfide group.

Dichlorophenylphosphine: Contains a phenyl group instead of a cyclohexyl group.

Chlorodiphenylphosphine: Contains two phenyl groups instead of a cyclohexyl group.

Uniqueness: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.

生物活性

Cyclohexylphosphonothioic dichloride (CPTDC) is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of CPTDC, focusing on its mechanisms of action, toxicity, and applications in various fields.

CPTDC is characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety. Its chemical structure can be represented as follows:

1. Enzyme Inhibition

Research indicates that CPTDC exhibits inhibitory effects on certain enzymes, particularly those involved in cholinergic signaling. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission. Such mechanisms are similar to those observed in other organophosphorus compounds, which are known for their neurotoxic effects.

2. Toxicological Studies

Toxicological assessments have revealed that CPTDC can induce oxidative stress and apoptosis in various cell lines. The compound has been shown to generate reactive oxygen species (ROS), leading to cellular damage and death. A study conducted on human liver cells demonstrated that exposure to CPTDC resulted in significant cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release and decreased cell viability.

Toxicity Profile

The toxicity of CPTDC has been evaluated through various experimental models. The following table summarizes key findings from toxicity studies:

Case Study 1: Occupational Exposure

A notable case involved an occupational exposure incident where workers were exposed to CPTDC during its synthesis. Symptoms included respiratory distress and neurological impairment, highlighting the need for stringent safety measures when handling such compounds.

Case Study 2: Environmental Impact

Another study examined the environmental impact of CPTDC runoff into aquatic systems. The compound was found to affect fish populations, leading to reproductive issues and decreased survival rates. This underscores the importance of monitoring phosphorus-containing pollutants in ecosystems.

Applications

Despite its toxicity, CPTDC has potential applications in various fields:

- Agriculture : As a pesticide or herbicide, CPTDC could be utilized for its ability to disrupt pest physiology.

- Pharmaceuticals : Research is ongoing into its use as a template for developing new drugs targeting neurodegenerative diseases due to its interaction with cholinergic pathways.

属性

IUPAC Name |

dichloro-cyclohexyl-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTALYNKBFBYFLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=S)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400478 |

Source

|

| Record name | Phosphonothioic dichloride, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-63-1 |

Source

|

| Record name | Phosphonothioic dichloride, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。